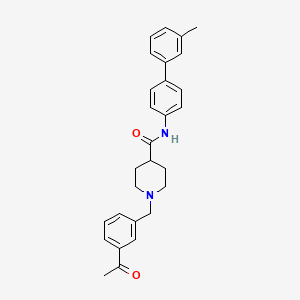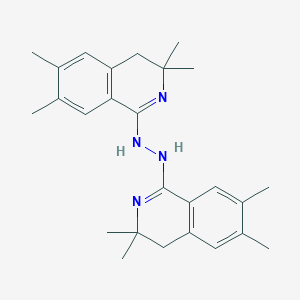![molecular formula C16H16BrClO3 B5072083 4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5072083.png)
4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound features a benzene ring substituted with bromine, chlorine, and a propoxy group linked to a methoxyphenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene can be achieved through a multi-step process involving the following key steps:
Halogenation: The introduction of bromine and chlorine atoms onto the benzene ring can be accomplished through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe), while chlorination can be achieved using chlorine (Cl2) with a similar catalyst.
Ether Formation: The propoxy group can be introduced via a Williamson ether synthesis, where 2-methoxyphenol is reacted with 3-chloropropanol in the presence of a strong base like sodium hydride (NaH) to form the ether linkage.
Coupling Reaction: The final step involves coupling the halogenated benzene with the propoxy ether using a suitable coupling reagent such as palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for halogenation and ether formation steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the halogen atoms or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or hydroxylated derivatives.
科学的研究の応用
4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
4-bromo-2-chloro-1-methoxybenzene: Similar structure but lacks the propoxy group.
1-bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of the methoxyphenoxy group.
1-bromo-3-chlorobenzene: Lacks the methoxyphenoxy and propoxy groups.
Uniqueness
4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to the presence of both halogen atoms and the methoxyphenoxypropoxy moiety, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
特性
IUPAC Name |
4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3/c1-19-15-5-2-3-6-16(15)21-10-4-9-20-14-8-7-12(17)11-13(14)18/h2-3,5-8,11H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEBKMBROMONAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-5-[(2-methylsulfanylphenoxy)methyl]-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide](/img/structure/B5072000.png)
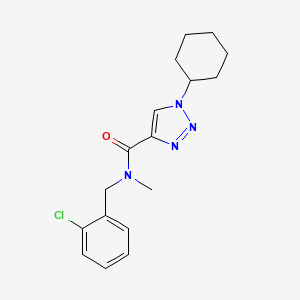
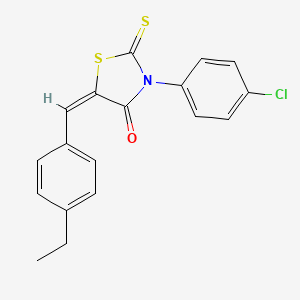
![N-[(E)-3-anilino-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5072023.png)
![3-[(2-adamantylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5072027.png)
![N-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B5072033.png)
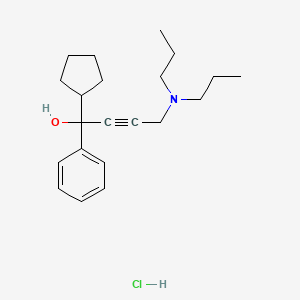
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5072047.png)
![3-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B5072052.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-[(5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]benzenesulfonamide](/img/structure/B5072059.png)
![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5072069.png)
![2-[tert-butyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride](/img/structure/B5072094.png)
